molecular formula C23H20ClN5O3 B2648324 8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896299-75-5

8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2648324
CAS RN: 896299-75-5
M. Wt: 449.9
InChI Key: RETKIWMHZLQQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of related imidazo purine diones involves complex chemical reactions, highlighting the chemical versatility and the potential for generating a wide range of derivatives. For instance, studies on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrate the intramolecular alkylation processes used to create these compounds, which could provide insights into synthesizing the specified chemical compound (Šimo, Rybár, & Alföldi, 1998).

Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their pharmacological evaluation provide insights into the potential therapeutic applications of these compounds. Some derivatives exhibited potent ligand activities for 5-HT(1A) receptors and showed promise as anxiolytic or antidepressant agents in preclinical studies, suggesting that derivatives of the specified compound could have similar pharmacological properties (Zagórska et al., 2009).

Antifungal and Antiviral Properties

Research on the crystal structures of certain imidazole derivatives and their antifungal evaluation indicates that the electronic nature of substituents significantly influences antifungal activity. This suggests that structural modifications of the specified compound could tailor its bioactivity for specific applications, such as developing new antifungal agents (Macías et al., 2018). Additionally, the synthesis and antiviral activity of nucleosides and nucleotide analogues of imidazo[1,2-a]-s-triazine, a related compound, highlight the potential for designing novel antiviral drugs based on the specified compound's structural framework (Kim et al., 1978).

properties

IUPAC Name

6-(2-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-26-20-19(21(30)27(23(26)31)12-13-32-2)28-14-18(15-8-4-3-5-9-15)29(22(28)25-20)17-11-7-6-10-16(17)24/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETKIWMHZLQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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